RNF4 Inhibitory Potency: CCW16 (IC₅₀ = 1.8 μM) vs. TRH 1‑23 (Insufficient Potency for Degrader Utility)
In gel-based ABPP assays using purified recombinant human RNF4, CCW16 demonstrated a 50% inhibitory concentration (IC₅₀) of 1.8 μM against IA‑rhodamine labeling [1]. The parent hit TRH 1‑23, which shares the same chloro‑N‑acetamide scaffold, was evaluated in the same assay system but 'did not show sufficient potency to be useful as an RNF4 recruiter' [1]. This represents a critical improvement achieved through SAR optimization: the N‑benzyl and 4‑methoxyphenoxyphenyl substitutions on CCW16 conferred measurable, reproducible potency at low micromolar concentrations, enabling its practical use as an E3 ligase recruiter in PROTAC design [1].
| Evidence Dimension | RNF4 cysteine labeling inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 μM (CCW16) |
| Comparator Or Baseline | TRH 1-23: insufficient potency; inhibition observed but not quantifiable at usable concentrations |
| Quantified Difference | CCW16 IC₅₀ = 1.8 μM; TRH 1‑23 not quantifiable (below practical utility threshold) |
| Conditions | Gel-based ABPP; purified recombinant human RNF4 (0.25 μg); IA‑rhodamine probe (250 nM); 30 min compound pre‑incubation at room temperature |
Why This Matters
Procurement of CCW16 over the parent hit TRH 1‑23 is essential because only CCW16 achieves the potency threshold required for effective E3 ligase recruitment in PROTAC applications.
- [1] Ward CC, Kleinman JI, Chung CYS, et al. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. ACS Chem Biol. 2019;14(11):2430-2440. (Also bioRxiv preprint, Fig. 3A, 3B.) View Source
